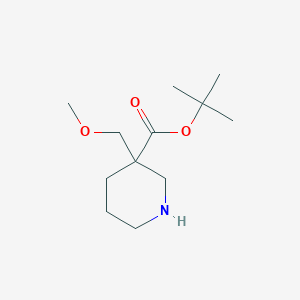
2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a chemical compound with the linear formula C14H12FNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H12FNO2 . The molecular weight is 245.256 .Wissenschaftliche Forschungsanwendungen
Analytical and Diagnostic Applications
Analytical Derivatization for Sensitive Detection : A study by Wu et al. (1997) developed a sulfonate reagent for analytical derivatization in liquid chromatography. This reagent enhances the detection sensitivity for analytes by tagging them with a fluorophore for fluorometric detection. Although the compound studied is not the exact match, the approach could be relevant for analyzing similar compounds like "2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide" in complex mixtures (Wu et al., 1997).
Molecular Imaging Probes : The compound "4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide" was used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease research, indicating the potential of fluorinated benzamides as PET imaging agents (Kepe et al., 2006).
Drug Discovery and Pharmacological Research
Antipsychotic Potential : A study by van Wijngaarden et al. (1987) synthesized 2-phenylpyrroles as conformationally restricted benzamide analogues with dopamine antagonistic activity, suggesting a potential pathway for developing antipsychotic medications. Such methodologies could be applied to the synthesis and pharmacological evaluation of compounds like "this compound" (van Wijngaarden et al., 1987).
Hypoglycemic Agents : Grell et al. (1998) investigated hypoglycemic benzoic acid derivatives, leading to the development of repaglinide. The study's structure-activity relationships could guide the design of new compounds for diabetes treatment, highlighting how modifications to compounds like "this compound" could yield therapeutically valuable agents (Grell et al., 1998).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with serotonin receptors .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Biochemical Pathways
Compounds with similar structures have been found to affect the serotonin system, which plays a crucial role in mood regulation .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles in preliminary studies .
Result of Action
Similar compounds have been found to have anxiolytic effects following central administration in vivo .
Biochemische Analyse
Biochemical Properties
2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics and endogenous compounds . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, it can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it may affect the proliferation and differentiation of certain cell types, as well as induce apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and thereby affecting metabolic pathways . Additionally, it can act as an agonist or antagonist for certain receptors, modulating their activity and influencing signal transduction pathways. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that it can induce sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate metabolic pathways and cell signaling without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect metabolic flux, altering the levels of key metabolites and potentially impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as lipid solubility and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound is directed to specific compartments within the cell, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . Its localization to these organelles allows it to interact with key enzymes and proteins, modulating their activity and influencing cellular processes.
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-17-8-6-16(7-9-17)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOMCCOIPLZKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2604140.png)




![9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2604149.png)

![tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate](/img/structure/B2604152.png)
![2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2604153.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2604159.png)

![3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2604161.png)
